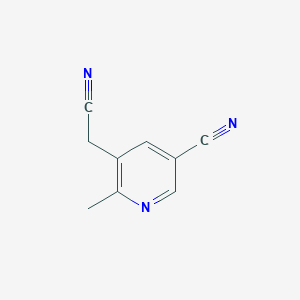
5-(Cyanomethyl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyanomethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a cyanomethyl group and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures, such as 150°C . This approach allows for the production of cyanoacetanilide derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of thiophene derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with phenyl isothiocyanate can yield thiophene derivatives .
Scientific Research Applications
5-(Cyanomethyl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Cyanomethyl)-6-methylnicotinonitrile include other cyanoacetamide derivatives and nitrile-containing compounds .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes both a cyanomethyl group and a methyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-(cyanomethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-9(2-3-10)4-8(5-11)6-12-7/h4,6H,2H2,1H3 |
InChI Key |
HDLHNIDFNQTDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)


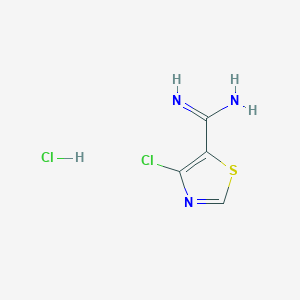
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
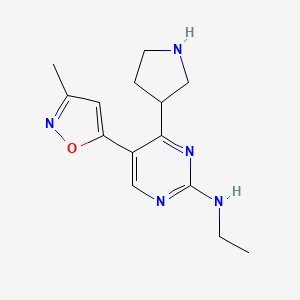

![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
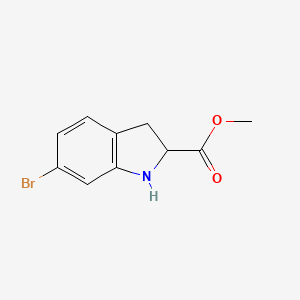
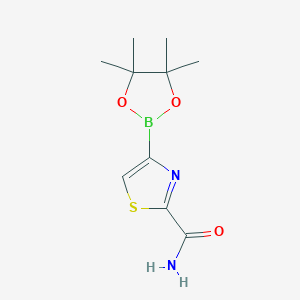

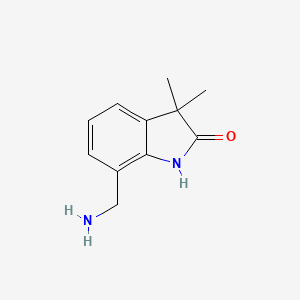
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)

